Butyl glycinate
Overview
Description
Butyl glycinate, also known as glycine butyl ester, is an organic compound with the molecular formula C₆H₁₃NO₂. It is a derivative of glycine, where the carboxyl group is esterified with a butyl group. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
One-Step Synthesis: this compound can be synthesized through a one-step reaction involving the nucleophilic substitution of halogenated butyl acetate with an amination reagent.
Reaction with Ammonia: Another method involves the reaction of tert-butyl bromoacetate with a large excess of ammonia, resulting in the formation of this compound.
Industrial Production Methods:
Nucleophilic Substitution: In industrial settings, halogenated butyl acetate is used as a raw material to carry out nucleophilic substitution with an amination reagent.
Catalysis: The process employs glycine and ethyl tert-butyl ester under acid catalysis to synthesize this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted glycine derivatives.
Mechanism of Action
Target of Action
Butyl glycinate, also known as Glycine tert-butyl ester , is a derivative of the amino acid glycineIt’s worth noting that glycine, the parent compound, plays a crucial role in the central nervous system (cns) as an inhibitory neurotransmitter .
Mode of Action
Glycine acts by binding to its receptor, causing an influx of chloride ions into the neuron, which leads to hyperpolarization of the neuron and decreases the probability of the neuron firing an action potential .
Biochemical Pathways
As a derivative of glycine, it may be involved in the glycine-serine-threonine metabolism pathway . Glycine is a precursor for several key metabolites such as creatine, glutathione, and purines in this pathway .
Pharmacokinetics
It’s known that this compound can be synthesized from glycine and ethyl tert-butyl ester under the catalysis of acid .
Result of Action
Given its structural similarity to glycine, it may have similar effects at the molecular and cellular level, such as inhibiting neuronal firing in the cns .
Action Environment
It’s worth noting that the synthesis of this compound from glycine and ethyl tert-butyl ester is carried out under acidic conditions , suggesting that the compound’s stability and efficacy might be influenced by pH.
Scientific Research Applications
Butyl glycinate has a wide range of applications in scientific research:
Biology: Employed in the study of amino acid metabolism and enzyme reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Glycine Methyl Ester: Similar to butyl glycinate but with a methyl group instead of a butyl group.
Glycine Ethyl Ester: Contains an ethyl group instead of a butyl group.
Glycine Benzyl Ester: Features a benzyl group in place of the butyl group.
Uniqueness:
Structural Differences: The presence of the butyl group in this compound imparts unique chemical properties compared to its methyl, ethyl, and benzyl counterparts.
Reactivity: this compound may exhibit different reactivity patterns due to the steric and electronic effects of the butyl group.
Properties
IUPAC Name |
butyl 2-aminoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-9-6(8)5-7/h2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDMKQWGMAVUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183054 | |
Record name | Butyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-01-0 | |
Record name | Glycine, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2885-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2885-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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